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Compound of Interest

Compound Name: SGR-1505

Cat. No.: B12375048

SGR-1505 is an orally active, investigational small molecule that functions as an allosteric
inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1
(MALT1).[1][2] MALT1 is a pivotal intracellular signaling protein that serves as a key mediator of
the nuclear factor kappa B (NF-kB) pathway, a critical driver for the survival and proliferation of
various B-cell lymphomas.[3][4] The protein possesses dual functionality, acting as both a
scaffold for protein complex assembly and as a cysteine protease (paracaspase) that cleaves
specific substrates to regulate signaling.[5][6]

In many B-cell malignancies, particularly the activated B-cell like (ABC) subtype of diffuse large
B-cell ymphoma (DLBCL), the NF-kB pathway is constitutively active, rendering cells
dependent on MALT1 activity for survival.[3][5][7] This dependency makes MALT1 a compelling
therapeutic target. SGR-1505 is specifically designed to inhibit the proteolytic activity of MALT1,
offering a novel therapeutic strategy, especially for relapsed or refractory B-cell malignancies,
including those that have developed resistance to upstream pathway inhibitors like Bruton's
Tyrosine Kinase (BTK) inhibitors.[3][8][9] Preclinical and early clinical data suggest that SGR-
1505 is a potent and selective inhibitor with a favorable safety profile and encouraging anti-
tumor activity.[2][8][10]

The MALT1 Signaling Pathway

The activation of MALT1 is a central event in the canonical NF-kB signaling cascade initiated
by antigen receptor stimulation, such as the B-cell receptor (BCR).[11][12][13] The pathway
proceeds through the following key steps:
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Receptor Stimulation and Upstream Kinase Activity: Engagement of the BCR triggers a
cascade of tyrosine phosphorylation events that activate Protein Kinase C (PKC).[11][13]

CBM Complex Formation: PKC phosphorylates the scaffold protein CARD11 (also known as
CARMA1), inducing a conformational change. This allows CARD11 to oligomerize and
recruit B-cell lymphoma 10 (BCL10) and MALT1, forming the trimeric CARD11-BCL10-
MALT1 (CBM) signalosome.[5][14][15]

MALT1 Scaffolding Function: Within the CBM complex, MALT1 acts as a scaffold, recruiting
TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[14] TRAF6 then mediates
the K63-linked polyubiquitination of itself and other targets, leading to the recruitment and
activation of the IkB kinase (IKK) complex.[13][16]

Canonical NF-kB Activation: The activated IKK complex phosphorylates the inhibitor of NF-
KB, IkBa, targeting it for proteasomal degradation. This releases NF-kB (typically the
p50/RelA dimer) to translocate into the nucleus and activate the transcription of target genes
that promote cell survival, proliferation, and inflammation.[17]

MALT1 Proteolytic Function: Concurrently, the formation of the CBM complex activates the
paracaspase function of MALT1. MALT1 then cleaves several key substrates after arginine
residues, which fine-tunes and sustains the NF-kB response.[11][18] Notable substrates
include:

o RelB, BCL10, A20, and CYLD: Cleavage of these proteins removes inhibitory signals or
otherwise promotes the NF-kB pathway, contributing to the survival of lymphoma cells.[6]
[18][19]
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Canonical NF-kB Signaling Pathway Mediated by MALT1.
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SGR-1505: Mechanism of Allosteric Inhibition

SGR-1505 functions as an allosteric inhibitor, meaning it binds to a site on the MALT1 protein
distinct from the active catalytic site.[3][20] This binding event induces a conformational change
in the MALT1 protein that specifically inactivates its protease function without affecting its
scaffolding role.[1]

The mechanism unfolds as follows:

Binding to Allosteric Site: SGR-1505 binds to a regulatory pocket on MALTL1.

« Inhibition of Protease Activity: This binding prevents the MALT1 paracaspase from adopting
the active conformation required for substrate cleavage.

o Blockade of Substrate Cleavage: Key substrates like BCL10 and RelB are no longer
cleaved. This abrogates the sustained pro-survival signaling that is characteristic of MALT1-
dependent lymphomas.[8]

o Suppression of NF-kB Pathway: By blocking the proteolytic amplification loop, the overall
activity of the NF-kB pathway is significantly diminished.[17]

 Induction of Apoptosis: The reduction in NF-kB-driven transcription of anti-apoptotic and pro-
proliferative genes leads to cell cycle arrest and ultimately apoptosis in the malignant B-cells.
[6][21]
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Mechanism of SGR-1505 Allosteric Inhibition of MALT1.
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Quantitative Data

The potency and clinical activity of SGR-1505 have been characterized through extensive

preclinical and clinical studies.

Table 1: Preclinical Potency of SGR-1505

Assay Type Cell Line | Target IC50 Value Reference
Biochemical Assay MALT1 Protease 1.3 nM [8]
BCL10 Cleavage

OCI-LY10 22 nM [8]
Assay
IL-10 Secretion Assay  OCI-LY10 36 nM [8]
Anti-proliferative

OCI-LY10 71nM [8]

Assay

| Anti-proliferative Assay | REC-1 (MCL) | 57 nM |[8] |

Table 2: Phase 1 Clinical Trial (NCT05544019) Efficacy in Relapsed/Refractory B-Cell

Malignancies

Parameter Patient Cohort Value Reference

Overall Response All Evaluable

. 22% (10/45) [10]
Rate (ORR) Patients (n=45)

Chronic Lymphocytic
Response Rate Leukemia (CLL/SLL) 17.6% (3/17) [10]
(n=17)

Waldenstrém
Response Rate Macroglobulinemia 100% (5/5) [10]
(WM) (n=5)

| Response Rate | Marginal Zone Lymphoma (MZL) (n=5) | 20% (1/5) |[10] |
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Table 3: Phase 1 Clinical Trial (NCT05544019) Safety Profile

Adverse Event Type Frequency Reference

Any Treatment-Related

43% (21/49) [10]
Adverse Event (TRAE)
Most Common TRAE: Rash 12% [10]
Most Common TRAE: Fatigue 12% [10]
Treatment-Emergent Serious

20% (10/49) [10]

Adverse Events (SAES)

| Treatment-Related SAEs | One event |[10] |

Table 4: Pharmacokinetics of SGR-1505 in Preclinical Models

Volume of Oral
] Clearance . . . .
Species . Distribution  Half-life (h) Bioavailabil Reference
(mL/min/kg) .
(LIkg) ity (%)
Mouse 9.4 1.2 1.6 57% [8]
Rat 3.8 0.98 3.1 77% [8]
Dog 0.86 2.0 31 92% [8]

| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45% |[3] |

Table 5: Pharmacodynamic Activity of SGR-1505

Biomarker Assay Result Reference

Ex vivo stimulation  ~90% inhibition
IL-2 Inhibition of T-cells from achieved at = 150 [10]
treated patients mg QD

| Cytokine Release | In vitro whole blood assay | ~50-fold more potent than JNJ-6633 |[17] |
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Experimental Protocols

The evaluation of SGR-1505 relies on a suite of biochemical, cellular, and in vivo assays to
determine its potency, mechanism of action, and anti-tumor efficacy.

MALT1 Biochemical Protease Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of
purified MALT1 protein.

e Objective: To determine the IC50 value of an inhibitor against recombinant MALT1 protease.
o Methodology:

o Reagents: Recombinant, purified MALT1 protease (often engineered as a dimer for
constitutive activity), a fluorogenic MALT1 substrate (e.g., based on the LVSR cleavage
motif), assay buffer, and test compound (SGR-1505).[19][22]

o Procedure: a. Dispense serial dilutions of the test compound (dissolved in DMSO) into a
384-well microplate.[23] b. Add purified MALT1 enzyme to each well and incubate for a
defined period (e.g., 30 minutes) to allow for inhibitor binding. c. Initiate the enzymatic
reaction by adding the fluorogenic substrate to all wells. d. Monitor the increase in
fluorescence over time using a plate reader. The signal is proportional to MALT1
proteolytic activity.

o Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the
percent inhibition relative to a vehicle control (DMSQO) against the compound concentration
and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular MALT1 Substrate Cleavage Assay (Western
Blot)

This assay confirms target engagement in a cellular context by measuring the inhibition of the
cleavage of a known MALT1 substrate.

» Objective: To assess the ability of SGR-1505 to inhibit MALT1 protease activity inside living
cells.
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o Methodology:

o Cell Culture: Culture a MALT1-dependent cell line (e.g., ABC-DLBCL lines OCI-LY3, OCI-
LY10, or TMD8) under standard conditions.[6][23]

o Procedure: a. Seed cells and treat with serial dilutions of SGR-1505 or vehicle control for a
specified time (e.g., 24 hours).[23] b. For cell lines without constitutive MALT1 activity
(e.g., Jurkat T-cells), stimulate the pathway with PMA and ionomycin for 1-2 hours before
harvesting.[24] c. Harvest the cells and prepare whole-cell lysates using a suitable lysis
buffer (e.g., RIPA buffer) containing protease inhibitors. d. Determine protein concentration
using a BCA assay. e. Separate equal amounts of protein lysate via SDS-PAGE and
transfer to a PVDF membrane. f. Probe the membrane with primary antibodies specific for
a MALT1 substrate (e.g., anti-RelB or anti-BCL10) and a loading control (e.g., anti-
GAPDH). The antibody should detect both the full-length and cleaved forms of the
substrate.[6][23] g. Apply a secondary HRP-conjugated antibody and detect bands using
an enhanced chemiluminescence (ECL) substrate.

o Data Analysis: Quantify the band intensities for the full-length and cleaved substrate. A
potent inhibitor will show a dose-dependent decrease in the cleaved fragment and a
corresponding increase in the full-length protein.[6]

Cell Viability | Anti-proliferative Assay

This assay measures the effect of MALT1 inhibition on the growth and survival of cancer cell
lines.

o Objective: To determine the GI50 (concentration for 50% growth inhibition) of SGR-1505 in
various lymphoma cell lines.

o Methodology:

o Cell Culture: Use a panel of B-cell ymphoma cell lines, including those known to be
MALT1-dependent (e.g., OCI-LY10) and MALT1-independent as controls.[8]

o Procedure: a. Seed cells at a low density in 96-well plates. b. Add serial dilutions of SGR-
1505 and incubate for an extended period (e.g., 72 to 120 hours) to allow for effects on
proliferation.[23] c. Add a viability reagent, such as CellTiter-Glo®, which measures ATP
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levels as an indicator of metabolically active, viable cells. d. Measure luminescence using
a plate reader.

o Data Analysis: Normalize the luminescence signal to vehicle-treated control wells. Plot the
percentage of cell viability against the drug concentration and calculate the GI50 value
using non-linear regression.

In Vivo B-Cell Lymphoma Xenograft Model

This assay evaluates the anti-tumor efficacy of SGR-1505 in a living organism.

¢ Objective: To assess the ability of orally administered SGR-1505 to inhibit tumor growth in
mice bearing human lymphoma xenografts.

e Methodology:
o Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).[6]

o Procedure: a. Subcutaneously implant a human B-cell lymphoma cell line (e.g., OCI-LY13)
or patient-derived xenograft (PDX) tissue into the flank of the mice.[8][25] b. Allow tumors
to grow to a palpable, measurable size (e.g., ~100-200 mm3). c. Randomize mice into
treatment groups (e.g., vehicle control, SGR-1505 monotherapy, SGR-1505 in
combination with a BTK inhibitor).[26] d. Administer the drug orally (p.0.) according to the
desired schedule (e.g., once or twice daily).[21] e. Measure tumor volume with calipers at
regular intervals throughout the study. Monitor animal body weight and general health. f. At
the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western
blot for substrate cleavage or RNA-seq).[20]

o Data Analysis: Plot the mean tumor volume for each group over time. Analyze for
statistically significant differences in tumor growth inhibition between the SGR-1505-
treated groups and the vehicle control group.

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6159983/
https://www.bioworld.com/articles/706995-sgr-1505-a-malt1-allosteric-inhibitor-with-potent-antitumor-efficacy-in-models-of-b-cell-lymphoma?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC5540787/
https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://ashpublications.org/blood/article/142/Supplement%201/3102/501581/A-Phase-1-Open-Label-Multicenter-Dose-Escalation
https://ashpublications.org/blood/article/142/Supplement%201/5009/500659/MALT1-Protease-Inhibition-Overcomes-BTK-Inhibitor
https://ash.confex.com/ash/2023/webprogram/Paper190985.html
https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

In Vitro / Cellular Assays

Culture Lymphoma
Cell Lines
(e.g., OCI-LYlO)

Treat cells with
SGR-1505
(Dose Response)

(72h Incubation) Western Blot for Cytokine Assay

/

Measure Luminescence Western Blot for ELISA / MSD for
(ATP levels) RelB/BCL10 Cleavage IL-10 Secretion

[ Cell Viability Assay ) Cell Lysis for Collect Supernatant

Assess Target

Calculate GI50
Engagement

Click to download full resolution via product page
Workflow for Cellular Characterization of MALT1 Inhibition.

Conclusion and Future Directions

SGR-1505 represents a highly promising, mechanism-driven therapeutic agent targeting the
MALT1 paracaspase. Its allosteric mode of action provides potent and selective inhibition of the
proteolytic activity crucial for the survival of NF-kB-addicted B-cell malignancies.[4][20]
Preclinical data have established its strong anti-tumor activity, both as a monotherapy and in
combination with other targeted agents, in models of DLBCL and other lymphomas.[8][26]
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Initial results from the Phase 1 clinical trial (NCT05544019) have demonstrated a manageable
safety profile and encouraging signs of clinical efficacy across a range of heavily pretreated B-
cell malignancies, including in patients who have failed prior BTK inhibitor therapy.[2][9][10] The
robust pharmacodynamic response, evidenced by the profound inhibition of IL-2, confirms
strong target engagement in patients.[10] Together, these findings provide a strong rationale for
the continued development of SGR-1505 as a potential best-in-class MALT1 inhibitor and a
valuable new treatment option for patients with difficult-to-treat B-cell cancers.[7][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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